molecular formula C8H12O3 B2916772 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1447943-57-8

2-Oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B2916772
CAS RN: 1447943-57-8
M. Wt: 156.181
InChI Key: AEQGAEZTKFCGKD-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1447943-57-8 . It has a molecular weight of 156.18 .


Synthesis Analysis

The synthesis of this compound has been achieved under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10) .


Chemical Reactions Analysis

The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process is mediated by an organic base .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various techniques. One approach involved synthesizing chiral cyclic amino acid esters from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters without using chiral catalysts or enzymes (Moriguchi et al., 2014). Another method describes the efficient synthesis of this compound, starting from readily available compounds and utilizing simple reactions (Casabona & Cativiela, 2006).
  • Molecular Structure : The molecular structure of related compounds has been characterized using techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These studies reveal details about the compound's bicyclo[2.2.2]octane structure, comprising lactone and piperidine groups (Moriguchi et al., 2014).

Applications in Chemical Synthesis

  • Decarboxylative Acylation : Research shows that 1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound, is effective for decarboxylative acylation of carboxylic acids, leading to the formation of various α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).
  • Use in Perfumery and Food Flavors : Derivatives of 2-oxabicyclo[2.2.2]octanes are found to be useful in perfumery and as flavors in foodstuffs and medicinal products (Petrusel, 2008).

Mechanism of Action

Target of Action

The primary targets of 2-Oxabicyclo[22It has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cancer progression, suggesting that 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid may interact with similar targets.

Mode of Action

The exact mode of action of 2-Oxabicyclo[22It is known to be a bioisostere of the phenyl ring, which is a common structural element in many bioactive compounds . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound.

Biochemical Pathways

The specific biochemical pathways affected by 2-Oxabicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cancer progression and cell proliferation.

Pharmacokinetics

The pharmacokinetic properties of 2-Oxabicyclo[22When incorporated into the structure of imatinib, it led to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 2-Oxabicyclo[22Its incorporation into vorinostat resulted in a new bioactive analog of the drug . This suggests that this compound may have significant effects on cellular function and could potentially modulate the activity of bioactive compounds.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Oxabicyclo[22Its improved physicochemical properties suggest that it may be more stable and effective in various biological environments .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

The 2-Oxabicyclo[2.2.2]octane core is being explored as a new bioisostere of the phenyl ring . This suggests potential future directions in the development of new drugs and therapeutic agents .

properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQGAEZTKFCGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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